1-Azabicyclo[3.2.2]nonan-3-one
Overview
Description
1-Azabicyclo[322]nonan-3-one is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.2]nonan-3-one can be achieved through several routes. One common method involves the reaction of quinuclidin-3-one with diazomethane . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow techniques and advanced purification methods to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Azabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminium hydride typically yields amine derivatives, while oxidation with potassium permanganate results in oxo derivatives.
Scientific Research Applications
1-Azabicyclo[3.2.2]nonan-3-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as antiprotozoal agents, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense.
Biological Studies: The compound’s unique structure makes it a useful tool in studying the structure-activity relationships of bicyclic amines and their biological effects.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.2]nonan-3-one in its antiprotozoal activity involves the interaction with specific molecular targets within the protozoan cells. The compound’s structure allows it to bind to critical enzymes or receptors, disrupting essential biological processes and leading to the death of the protozoan . The exact molecular pathways involved may vary depending on the specific protozoan species and the derivative of the compound used.
Comparison with Similar Compounds
1-Azabicyclo[3.2.2]nonan-3-one can be compared with other similar bicyclic compounds, such as:
3-Azabicyclo[3.3.1]nonane:
1-Azabicyclo[3.2.2]nonan-4-one: Another closely related compound, differing by the position of the carbonyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure and the position of the nitrogen atom, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-azabicyclo[3.2.2]nonan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-5-7-1-3-9(6-8)4-2-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMDCCKFBJQYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623770 | |
Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473795-47-0 | |
Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The paper mentions that 1-azabicyclo[3.2.2]nonan-3-one readily undergoes deuterium exchange at the C3 position. What does this suggest about the structure of this compound?
A1: The rapid deuterium exchange at the C3 position of this compound in the presence of MeOD suggests that the ketone exists in equilibrium with its enol tautomer. This enol form has a more acidic hydrogen at the C3 position, which is easily replaced by deuterium from the solvent. This easy enolization is a key chemical property of this compound [].
Q2: The synthesis described in the paper utilizes cinchonine and cinchonidine as starting materials. Why are these specific molecules chosen for this reaction?
A2: Cinchonine and cinchonidine are naturally occurring quinoline alkaloids that possess the desired azabicyclic ring system required for the target molecule. Their use as starting materials provides a chiral pool approach, meaning the existing chirality in these molecules is exploited to control the stereochemistry of the final product, leading to enantiopure 1-azabicyclo[3.2.2]nonanes [].
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